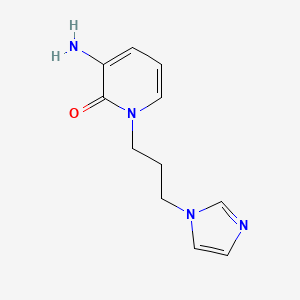

3-氨基-1-(3-咪唑-1-基丙基)吡啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A facile entry to 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines has been developed from readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . Another method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The synthesis of 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines involves the use of readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This process avoids the use of caustic or expensive reagents, such as transition metal complexes .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

Synthesis of Heterocyclic Compounds

This compound serves as a substrate for the synthesis of imidazole and pyrimidine derivatives, which are crucial in the development of new pharmaceuticals . The process involves the transformation of α-aminoamidines derived from aminonitriles, leading to the creation of heterocyclic systems with potential therapeutic applications.

Medicinal Chemistry

Due to its unique structure, 3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one is instrumental in the synthesis of novel drug candidates. It’s particularly valuable in medicinal chemistry studies for the development of compounds with potential biological activity.

Biological Activity Research

The compound’s imidazole ring is similar to the biologically active portion of many natural products and pharmaceuticals. This similarity allows researchers to use it as a model to study biological interactions and to design molecules that can modulate biological pathways .

Functional Materials Development

Compounds containing imidazole and pyrimidine rings are of interest for the creation of modern functional materials. Their unique properties make them suitable for applications in various fields such as electronics, photonics, and nanotechnology .

Catalysis

3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one: can be used in catalytic processes to facilitate chemical reactions. Its structure allows it to act as a ligand, binding to metals and enhancing the efficiency of catalytic systems .

Chemical Synthesis Optimization

Researchers utilize this compound to develop more efficient and convenient synthetic pathways. It’s applied in methods that aim to optimize the synthesis of complex molecules, reducing the number of steps and improving overall yields .

作用机制

Target of Action

It is known that imidazo[1,2-a]pyridine derivatives, which include this compound, have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Mode of Action

Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the broad spectrum of biological activity of imidazo[1,2-a]pyridine derivatives , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as antibacterial, antifungal, antiviral, and anti-inflammatory responses.

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have antibacterial, antifungal, antiviral, and anti-inflammatory effects .

属性

IUPAC Name |

3-amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-10-3-1-6-15(11(10)16)7-2-5-14-8-4-13-9-14/h1,3-4,6,8-9H,2,5,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKQCZYNVPRKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2763335.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2763336.png)

![Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763345.png)

![4-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2763355.png)

![5-Methyl-3-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2763358.png)